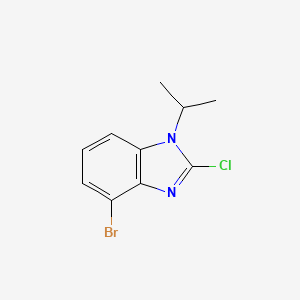
4-Bromo-2-chloro-1-propan-2-ylbenzimidazole
Übersicht
Beschreibung
4-Bromo-2-chloro-1-propan-2-ylbenzimidazole is a useful research compound. Its molecular formula is C10H10BrClN2 and its molecular weight is 273.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-chloro-1-propan-2-ylbenzimidazole is a synthetic compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
This compound has the molecular formula and features a unique structure that contributes to its biological efficacy. The presence of halogen substituents enhances its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study assessing various benzimidazole compounds, 4-bromo derivatives demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antimicrobial | S. aureus, E. coli |
| 6-Bromo-2-chloro-4-fluoro-benzimidazole | Antimicrobial | Pseudomonas aeruginosa |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. It is believed to induce apoptosis through the activation of caspases and modulation of cell cycle progression.
Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM). The study also reported morphological changes consistent with apoptosis, such as chromatin condensation and cell shrinkage.
3. Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against herpes simplex virus (HSV). The proposed mechanism involves interference with viral entry or replication processes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial activity, it likely targets bacterial enzymes involved in cell wall synthesis. In cancer cells, it may inhibit pathways related to cell proliferation and survival.
Research Findings
Recent studies have focused on the synthesis and modification of benzimidazole derivatives to enhance their biological activity. For instance, modifications in the halogen substituents have been shown to affect the potency and selectivity of these compounds against different pathogens and cancer cell lines.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2/c1-6(2)14-8-5-3-4-7(11)9(8)13-10(14)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIZDZDOVJSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















